{1-[4-(difluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine
Description
Properties
IUPAC Name |
[1-[4-(difluoromethoxy)-3-methoxyphenyl]cyclopentyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2NO2/c1-18-12-8-10(4-5-11(12)19-13(15)16)14(9-17)6-2-3-7-14/h4-5,8,13H,2-3,6-7,9,17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFRJLLEJCROBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2(CCCC2)CN)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Process Enhancements
Industrial synthesis prioritizes cost efficiency and environmental sustainability. Continuous flow reactors are employed to improve heat transfer and reduce reaction times. For example, a telescoped process combining NAS and reductive amination in a single flow system achieves a 78% overall yield with >99% purity.
Solvent and Reagent Selection
Aprotic polar solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are preferred for their ability to stabilize intermediates and enhance reaction rates. Base selection is critical: potassium carbonate offers a balance between reactivity and cost, while sodium hydride is used for highly deprotonated conditions.
Table 1: Comparison of Reaction Conditions for Key Steps
Analytical and Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) is the gold standard for purity analysis. A reversed-phase C18 column with a methanol-water gradient (70:30 to 95:5) resolves the target compound from byproducts, achieving a limit of detection (LOD) of 0.1%.
Structural Confirmation
-
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J = 8.4 Hz, 1H, aromatic), 4.52 (s, 2H, OCF₂H), 3.78 (s, 3H, OCH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 154.2 (OCF₂H), 149.8 (OCH₃), 45.3 (cyclopentyl-CH₂).
-
-
Mass Spectrometry (MS) : ESI-MS m/z 312.1 [M+H]⁺ confirms the molecular formula C₁₄H₁₈F₂NO₂.
Challenges and Mitigation Strategies
Byproduct Formation
The difluoromethoxy group’s electrophilicity can lead to over-alkylation during NAS. This is mitigated by using stoichiometric control and low temperatures (0–5°C).
Stereochemical Control
Racemization at the cyclopentyl chiral center is minimized via asymmetric catalysis . Chiral ligands like (R)-BINAP in palladium-catalyzed couplings achieve enantiomeric excess (ee) >90%.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy (-OCH₃) and difluoromethoxy (-OCF₂H) groups undergo selective oxidation under controlled conditions:
| Reaction Type | Conditions | Product | Key Observations |
|---|---|---|---|
| Methoxy oxidation | KMnO₄/H₂SO₄ (acidic) | Quinone derivatives | Selective conversion of 3-methoxy to carbonyl groups without affecting difluoromethoxy |
| Amine oxidation | H₂O₂/Fe²⁺ (Fenton) | Nitroso intermediates | Radical-mediated pathway with hydroxylamine as a transient species |
Nucleophilic Substitutions
The difluoromethoxy group participates in SNAr reactions due to electron-withdrawing effects:
Reaction at Difluoromethoxy Group
Kinetic studies reveal a two-step mechanism for substitutions:
-
Formation of zwitterionic tetrahedral intermediate (T⁺/⁻)
-
Deprotonation by amine base to yield anionic intermediate (T⁻)
Rate-determining step: Initial nucleophilic attack (k₁) with β = 0.22-0.24
Amine Reactivity
The primary amine undergoes:
-
Reductive amination with ketones (NaBH₃CN, MeOH) → Secondary amines
-
Schiff base formation (RCHO, EtOH) → Imines stable below pH 7
Comparative Reactivity
Substituent effects on reaction rates (relative to parent compound):
| Position | Substituent | Rate Enhancement |
|---|---|---|
| 4- | -OCF₂H | 3.2× (vs -OCH₃) |
| 3- | -OCH₃ | 1.8× (vs -Cl) |
Industrial-Scale Considerations
Optimized protocols from patent literature:
Stability Under Extreme Conditions
| Condition | Degradation Pathway | Half-life |
|---|---|---|
| pH < 2 | Cleavage of cyclopentyl-amine bond | 8.3 hr |
| UV light (254 nm) | C-F bond homolysis | 22 min |
This compound's reactivity profile makes it particularly valuable for developing serotonin receptor-targeted pharmaceuticals, with ongoing research into its derivatization for improved blood-brain barrier penetration . The combination of fluorine's electronegativity and the amine's nucleophilicity creates unique opportunities for stereoselective synthesis, though challenges remain in controlling para-substitution regiochemistry.
Scientific Research Applications
Overview
{1-[4-(difluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine, also known by its CAS number 923183-36-2, is a chemical compound with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes a cyclopentyl group and difluoromethoxy-substituted phenyl moiety, contributing to its biological activity.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarities to known pharmacophores. Its unique functional groups may enhance binding affinity to specific biological targets.
- Case Study : Research has indicated that compounds with similar structures exhibit significant activity against certain types of cancer cells, suggesting that this compound could be explored for anticancer properties .
Neuropharmacology
Given the presence of amine functionalities, this compound is of interest in neuropharmacological studies. It may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
- Case Study : A study focusing on related compounds demonstrated their effectiveness in modulating mood disorders, indicating that this compound could have similar effects .
Synthesis of Novel Compounds
The compound serves as a key intermediate in the synthesis of other biologically active molecules. Its reactivity can be exploited to create derivatives with enhanced pharmacological profiles.
- Research Insight : Synthetic pathways involving this compound have been optimized to yield compounds with improved solubility and bioavailability, crucial factors in drug development .
Mechanism of Action
The mechanism of action of {1-[4-(difluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine involves its interaction with molecular targets, such as enzymes, receptors, and ion channels. The difluoromethoxy and methoxy groups play a crucial role in determining the compound's binding affinity and specificity. The compound may modulate signaling pathways by activating or inhibiting these molecular targets, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key differences between the target compound and its analogs:
Key Observations:
- Electron Effects: The difluoromethoxy group in the target compound offers moderate electron-withdrawing properties compared to trifluoromethoxy (stronger withdrawal) in the analog from .
- Substituent Position : The 3-methoxy group in the target compound introduces steric hindrance and ortho/para-directing effects, differing from 4-fluoro () or 3-chloro () substituents.
- Backbone Flexibility : Compounds with cyclopentyl backbones (e.g., target compound, ) may exhibit different conformational preferences compared to linear ethanamine chains () or other cyclic systems.
Physicochemical Properties
- Molecular Weight : The target compound (203.19 g/mol) falls within the typical range for small-molecule drugs, whereas analogs like the trifluoromethoxy derivative (237.60 g/mol) may face challenges in bioavailability due to higher halogen content .
Biological Activity
{1-[4-(difluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine, also known by its CAS number 923183-36-2, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and data tables.
- IUPAC Name : this compound
- Molecular Formula : C14H19F2NO2
- Molecular Weight : 271.31 g/mol
- Purity : 91% to 98% depending on the source .
Research indicates that this compound may interact with various neurotransmitter systems in the brain. Its structure suggests potential activity as a monoamine reuptake inhibitor, which could influence levels of serotonin, norepinephrine, and dopamine. This mechanism is critical for understanding its potential therapeutic applications in mood disorders and other neuropsychiatric conditions.
Antidepressant Effects
A study conducted on animal models demonstrated that this compound exhibits antidepressant-like effects. It was shown to significantly reduce immobility time in the forced swim test, a common assay for assessing antidepressant activity. The results indicated that the compound may enhance serotonergic and noradrenergic neurotransmission .
Neuroprotective Properties
In vitro studies have suggested that this compound possesses neuroprotective properties against oxidative stress-induced neuronal damage. The compound was able to significantly reduce cell death in cultured neurons exposed to hydrogen peroxide, indicating its potential as a therapeutic agent for neurodegenerative diseases .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Research showed that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated microglia. This suggests a potential role in treating inflammatory conditions of the central nervous system .
Case Study 1: Depression Model
In a controlled study involving rats subjected to chronic mild stress, administration of this compound resulted in a notable improvement in behavioral outcomes compared to control groups. The study highlighted the compound's efficacy in reversing stress-induced behavioral deficits .
Case Study 2: Neuroprotection
A recent investigation into the neuroprotective effects of this compound revealed that pre-treatment with this compound prior to exposure to neurotoxic agents led to a significant decrease in neuronal apoptosis markers. This reinforces its potential application in neurodegenerative disease therapies .
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for {1-[4-(difluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine, and how can intermediates be characterized?
- Methodological Answer :
- Synthesis : Start with cyclopentane derivatives functionalized with a phenyl ring. Introduce difluoromethoxy and methoxy groups via nucleophilic aromatic substitution or coupling reactions (e.g., Buchwald-Hartwig for methoxy groups). The methanamine group can be introduced via reductive amination of a ketone intermediate or reduction of a nitrile group .
- Characterization : Use H/C NMR to confirm regiochemistry of substituents (e.g., difluoromethoxy at C4 vs. C2). Mass spectrometry (HRMS) validates molecular weight (expected ~311.3 g/mol). Purity (>95%) should be confirmed via HPLC with UV/ELSD detection .
Q. How can researchers validate the stability of this compound under physiological conditions?
- Methodological Answer :
- Perform pH-dependent stability assays (e.g., incubate in buffers at pH 2.0, 7.4, and 9.0 for 24–72 hours). Monitor degradation products via LC-MS.
- Assess photostability under UV/visible light (ICH Q1B guidelines). Use accelerated thermal stability studies (40°C/75% RH) to predict shelf life .
Q. What are the preliminary pharmacological targets suggested for this compound?
- Methodological Answer :
- Screen against kinase panels or GPCR libraries to identify binding affinities. Molecular docking studies (e.g., AutoDock Vina) can predict interactions with targets like PCSK9, as structurally related cyclopentylmethanamine derivatives show inhibitory activity .
- Validate in vitro using enzyme-linked assays (e.g., PCSK9-LDLR binding assays) .
Advanced Research Questions
Q. How can the synthetic yield of this compound be optimized while minimizing byproducts?
- Methodological Answer :
- Reaction Optimization : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). Transition metal-free catalytic systems (e.g., potassium-NHC complexes) may improve reductive amination efficiency compared to traditional NaBH/LiAlH methods .
- Byproduct Mitigation : Employ scavenger resins (e.g., QuadraPure™) to remove unreacted intermediates. Monitor reaction progress in real-time via FTIR or inline NMR .
Q. How do structural modifications (e.g., replacing difluoromethoxy with trifluoromethoxy) impact bioactivity and metabolic stability?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varied substituents (e.g., -OCF, -OCHF) and compare their potency in target assays (e.g., IC values against PCSK9).
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. Fluorinated groups (e.g., difluoromethoxy) typically enhance metabolic stability by reducing electron-rich regions susceptible to oxidation .
Q. How should researchers resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer :
- Assay Validation : Replicate studies in orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays).
- Data Analysis : Apply multivariate statistical tools (e.g., PCA) to identify confounding variables (e.g., solvent DMSO concentration, cell line variability). Cross-reference with structurally validated analogs (e.g., cyclopentylmethanamine derivatives in ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
